3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

Description

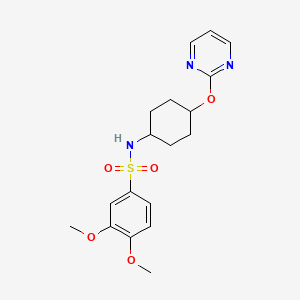

3,4-Dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a sulfonamide derivative characterized by a 3,4-dimethoxy-substituted benzene ring linked to a cyclohexyl group bearing a pyrimidin-2-yloxy substituent. Its stereochemistry (1r,4r) suggests a rigid, trans-configuration of the cyclohexyl ring, which may influence its conformational stability and binding affinity to biological targets.

Properties

IUPAC Name |

3,4-dimethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S/c1-24-16-9-8-15(12-17(16)25-2)27(22,23)21-13-4-6-14(7-5-13)26-18-19-10-3-11-20-18/h3,8-14,21H,4-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJKCTMNSANAKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-dimethoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a novel compound noted for its complex structure and potential therapeutic applications. Its unique molecular configuration includes a benzene sulfonamide core, methoxy groups that enhance lipophilicity, and a chiral cyclohexyl group linked to a pyrimidine derivative. This combination suggests significant biological activity, particularly in medicinal chemistry.

Molecular Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : 393.5 g/mol

- CAS Number : 2034278-66-3

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 393.5 g/mol |

| Structural Features | Benzene sulfonamide with dimethoxy and pyrimidine substitutions |

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within the body. Preliminary studies suggest that it may modulate specific signaling pathways related to cell growth and immune response. The presence of both the benzamide and pyrimidine functionalities indicates potential applications in targeting diseases associated with cellular proliferation and viral infections.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. Its structural components may facilitate interactions with key proteins involved in cancer pathways.

- Antiviral Properties : The compound has been investigated for its potential to inhibit viral replication, particularly in the context of RNA viruses.

- Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential of this compound:

- Study on Antitumor Effects : In vitro assays demonstrated that compounds structurally related to this compound inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Antiviral Research : Research indicated that certain derivatives exhibited significant antiviral activity against HIV and other RNA viruses by disrupting viral entry or replication mechanisms.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies may include:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes involved in disease pathways.

- Cellular Uptake Studies : Investigating how effectively the compound crosses cellular membranes, influenced by its lipophilicity due to methoxy substitutions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound shares a common benzenesulfonamide core with derivatives such as 3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide (Compound 67) and 3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-morpholinomethyl-1,3-thiazol-2-yl]benzenesulfonamide (Compound 68) . Key differences lie in the substituents:

- Substituent Impact: Ring Size and Heteroatoms: Six-membered N-containing rings (e.g., piperidine in 67, morpholine in 68) demonstrate higher inhibitory potency than five-membered rings (pyrrolidine in 69). Oxygen Positioning: Morpholine’s para-oxygen (Compound 68) correlates with the highest inhibition (64%), suggesting electron-withdrawing groups or hydrogen-bond acceptors improve activity. The pyrimidinyloxy group in the target compound may mimic this effect .

Pharmacokinetic and Metabolic Effects

- Compound 67: Reduces brain 3-hydroxykynurenine (3-OH-KYN) and quinolinic acid (QUIN) levels dose-dependently, indicating blood-brain barrier penetration and central activity .

- However, metabolic stability data are unavailable.

Stereochemical Considerations

The (1r,4r)-cyclohexyl configuration in the target compound contrasts with the cis/trans isomerism observed in cyclohexyl piperazine derivatives (e.g., tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate, ). Stereochemistry in such systems often dictates receptor binding; for example, rigid trans-cyclohexyl groups may restrict conformational flexibility, optimizing target engagement .

Q & A

Q. Table 1: SAR Insights from Structural Analogs

| Compound Modification | Observed Effect on Activity | Reference |

|---|---|---|

| Replacement of pyrimidine with pyrazine | Reduced kinase inhibition (IC50 ↑ 5-fold) | |

| Methoxy → Fluorine at C3/C4 | Enhanced antimicrobial activity (MIC ↓ 50%) | |

| Cyclohexyl → Benzyl group | Loss of solubility and activity |

Q. How to resolve contradictions in bioactivity data across different studies?

- Methodology :

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time. For kinase assays, validate ATP concentration (e.g., 10 μM vs. 100 μM impacts IC50) .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation .

- Computational modeling : Perform molecular dynamics simulations to predict binding modes under varying assay conditions .

Q. What formulation strategies address its physicochemical limitations?

- Methodology :

- Solubility enhancement : Use co-solvents (PEG 400) or cyclodextrin complexes.

- Lipophilicity optimization : LogP (calculated 2.8) suggests moderate membrane permeability. For improved CNS penetration, introduce polar groups (e.g., hydroxyl) without disrupting target binding .

- Stability studies : Conduct stress testing (pH 1–9, 40°C/75% RH) with HPLC monitoring. Degradation products indicate susceptibility to hydrolysis at sulfonamide linkage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.